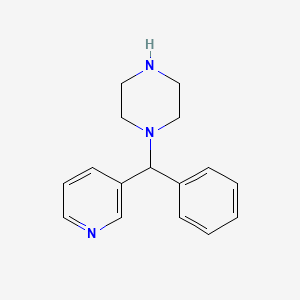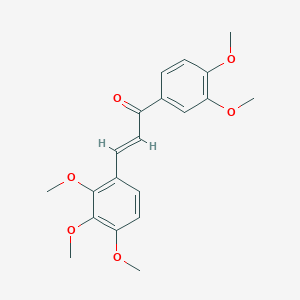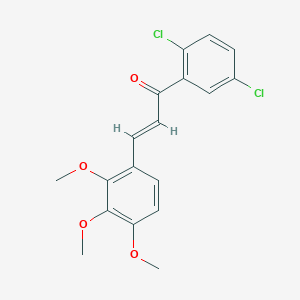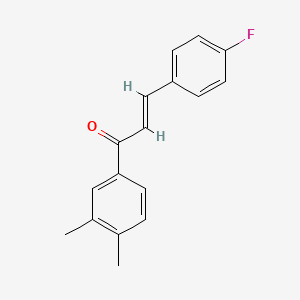
1-(Phenylpyridin-3-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylpyridin-3-ylmethyl)piperazine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It is known for its unique structure, which combines a piperazine ring with a phenylpyridine moiety. This compound has a molecular formula of C16H19N3 and a molecular weight of 253.34 g/mol.
準備方法
The synthesis of 1-(Phenylpyridin-3-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often focus on optimizing yield and safety, avoiding the use of highly toxic reagents .
化学反応の分析
1-(Phenylpyridin-3-ylmethyl)piperazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include basic or acidic environments, depending on the desired transformation. Major products formed from these reactions vary but often include derivatives with enhanced biological activity.
科学的研究の応用
1-(Phenylpyridin-3-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of 1-(Phenylpyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. It is known to act on GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system . By modulating these receptors, the compound can exert various pharmacological effects, including anxiolytic and anticonvulsant activities.
類似化合物との比較
1-(Phenylpyridin-3-ylmethyl)piperazine can be compared to other piperazine derivatives such as:
1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine: This compound has a similar piperazine core but differs in its substituents, leading to different biological activities.
1-[3-(Trifluoromethyl)phenyl]piperazine: Known for its use in various pharmaceuticals, this compound also shares the piperazine ring but has distinct pharmacological properties.
The uniqueness of this compound lies in its combination of the phenylpyridine moiety with the piperazine ring, which imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
IUPAC Name |
1-[phenyl(pyridin-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-5-14(6-3-1)16(15-7-4-8-18-13-15)19-11-9-17-10-12-19/h1-8,13,16-17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHXZLCLBFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














